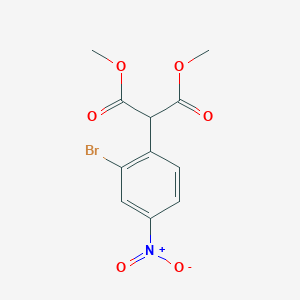

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is a chemical compound with the CAS Number: 100487-81-8 . It has a molecular weight of 332.11 and its IUPAC name is dimethyl 2-(4-bromo-2-nitrophenyl)malonate . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Tryptophan Precursors

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is involved in the synthesis of tryptophan precursors. For example, 2-(2-Nitrophenyl)-1,3-propanediol, which is structurally related, was used in transformations to yield potent tryptophan precursors and indole derivatives (Tanaka, Yasuo, & Torii, 1989).

Electrophilic Reactions with Nucleophilic Reagents

This compound participates in reactions with nucleophilic reagents. Cameron, Read, and Stavrakis (1987) found that the bromo keto diester derivative of this compound reacted with various nucleophilic reagents, leading to efficient production of low molecular weight products via different reaction mechanisms (Cameron, Read, & Stavrakis, 1987).

Use in Cosmetics and Water Treatment

Wei Wenlong (2010) discussed the properties of 2-bromo-2-nitro-1,3-propanediol, a related compound, highlighting its applications in cosmetics, water treatment, oil industry, public places, and pharmaceutical industry. This suggests potential applications for 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate in similar fields (Wei, 2010).

Selective Phosphorylation

In a study by Taguchi and Mushika (1975), a compound structurally similar to 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate was used for selective phosphorylation of unprotected nucleosides. This indicates its potential in selective chemical transformations (Taguchi & Mushika, 1975).

Synthesis of Coumarins

The compound's derivatives are involved in the synthesis of coumarins, as demonstrated by Oda et al. (1987), who used related compounds for denitrocyclization reactions to produce coumarins (Oda, Yoshida, Nagai, Ueda, & Sakakibara, 1987).

Photolabile Linkers

Dell'Aquila, Imbach, and Rayner (1997) used a compound similar to 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate as a photolabile linker for the solid-phase synthesis of oligonucleotides, suggesting its potential use in nucleic acid chemistry (Dell'Aquila, Imbach, & Rayner, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZXBMBWXQXRRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)

![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)

![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)

![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)

![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)